molecular formula C9H10BrN5 B1373599 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine CAS No. 1266823-65-7

1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine

Cat. No.: B1373599
CAS No.: 1266823-65-7
M. Wt: 268.11 g/mol
InChI Key: RAPPANCYTWPMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a bromophenyl group attached to the tetrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromophenyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of a tetrazole ring.

    1-(3-bromophenyl)ethan-1-amine: Lacks the tetrazole ring, making it less versatile in certain applications.

    1-(4-bromophenyl)-1H-1,2,3,4-tetrazole: Similar but with the bromine atom in a different position on the phenyl ring.

Uniqueness

1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine is unique due to the presence of both the bromophenyl group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(3-bromophenyl)tetrazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5/c1-6(11)9-12-13-14-15(9)8-4-2-3-7(10)5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPPANCYTWPMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Reactant of Route 3
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Reactant of Route 5
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Reactant of Route 6
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.